Antimycobacterial Activity: N-Benzyl-5-chloropyrazine-2-carboxamide vs. Anilide Analogs vs. Pyrazinamide
N-Benzyl-5-chloropyrazine-2-carboxamide exhibits an MIC of 25 µg/mL (100 µM) against M. tuberculosis H37Rv, making it approximately 4- to 16-fold less potent than the corresponding 5-chloro-N-phenylpyrazine-2-carboxamide anilide series (MIC range: 1.56–6.25 µg/mL), but comparable to the first-line drug pyrazinamide (PZA, MIC = 6.25–12.5 µg/mL) [1][2]. Against the naturally PZA-resistant strain M. kansasii, the compound is inactive (MIC = 100 µg/mL), a trait shared by PZA (>100 µg/mL), distinguishing it from certain substituted congeners in its own N-benzyl series that do show activity against this strain [1][2].
| Evidence Dimension | In vitro antimycobacterial potency (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 25 µg/mL (100 µM) |
| Comparator Or Baseline | 5-Chloro-N-phenylpyrazine-2-carboxamide (anilide series): MIC = 1.56–6.25 µg/mL; Pyrazinamide (PZA): MIC = 6.25–12.5 µg/mL; Isoniazid (INH): MIC = 1.56 µg/mL |
| Quantified Difference | Target is ~4–16× less potent than anilide analogs; ~2–4× less potent than PZA; ~16× less potent than INH. |
| Conditions | In vitro microdilution assay against M. tuberculosis H37Rv (CNCTC My 331/88); M. kansasii (CNCTC My 235/80); and two M. avium strains. |
Why This Matters
Defines the antimycobacterial potency ceiling of the unsubstituted N-benzyl scaffold, establishing a baseline for SAR-driven procurement decisions.
- [1] Servusová, B.; Paterová, P.; Mandíková, J.; Kubíček, V.; Kučera, R.; Kuneš, J.; Doležal, M.; Zitko, J. Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorg. Med. Chem. Lett. 2013, 23, 3589–3591. View Source
- [2] Servusová, B.; Paterová, P.; Kubíček, V.; Kučera, R.; Kuneš, J.; Doležal, M.; Zitko, J. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules 2012, 17, 13183–13198. View Source
